molecular formula C12H16ClNO3 B3029451 (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 66831-16-1

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3029451
CAS No.: 66831-16-1
M. Wt: 257.71
InChI Key: HLYJVHNPBQAKCW-DHXVBOOMSA-N
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Description

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride (CAS 66831-16-1) is a chiral pyrrolidine carboxylic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C12H16ClNO3 and a molecular weight of 257.71, serves as a key synthetic intermediate and building block for the development of novel therapeutic agents . Research indicates that pyrrolidine-2-carboxylic acid derivatives show promising pharmacological activity as ligands for biological targets, particularly in the development of treatments for pain and pain-related conditions . Some derivatives in this chemical class have demonstrated dual activity towards the subunit α2δ of voltage-gated calcium channels, a validated target for analgesic therapies . The specific stereochemistry (2S,4R) is critical for its biological interactions and synthetic applications, making it a valuable scaffold for constructing more complex molecules. The benzyloxy group at the 4-position and the carboxylic acid moiety provide handles for further chemical modification and derivatization. This product is offered with guaranteed purity and stability, requiring storage under an inert atmosphere at room temperature . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYJVHNPBQAKCW-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718531
Record name (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66831-16-1
Record name (4R)-4-(Benzyloxy)-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyloxy and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which can then be functionalized to introduce the benzyloxy and carboxylic acid groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Benzylation of Boc-Hydroxyproline

A general synthesis protocol involves the reaction of Boc-protected hydroxyproline ((2S,4R)-Boc-Hyp) with benzyl bromide under basic conditions :

Reaction Step Conditions
Alkylation- Solvent: Tetrahydrofuran (THF)
- Base: Sodium hydride (NaH, 60%)
- Reagent: Benzyl bromide (2.2 eq)
- Temperature: 0°C → RT
- Time: 16 hours
Workup- Acidification to pH 2.0 with citric acid
- Extraction with ethyl acetate
Salt Formation- Treatment with 4M HCl in dioxane
- Stirring time: 12 hours

Yield : Not explicitly quantified, but the procedure yields the hydrochloride salt with high purity after recrystallization .

Deprotection Reactions

The benzyloxy group in the compound can be selectively removed under hydrogenolysis or acidic conditions:

Hydrogenolytic Cleavage

  • Reagents : Hydrogen gas (H₂) in the presence of palladium catalysts (Pd/C or Pd(OH)₂).

  • Conditions :

    • Solvent: Methanol or ethanol

    • Pressure: 1–3 atm

    • Time: 4–6 hours .

This reaction regenerates the hydroxyl group, forming (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, a critical intermediate in peptide synthesis .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in diverse reactions:

Esterification

  • Reagents : Methanol or ethanol with acid catalysts (e.g., H₂SO₄).

  • Conditions :

    • Reflux at 60–80°C for 6–12 hours.

    • Yields methyl or ethyl esters, enhancing lipophilicity for drug delivery applications .

Amide Coupling

  • Reagents : Carbodiimides (e.g., EDC, DCC) with activators (e.g., HOBt).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    • Temperature: 0°C → RT

    • Time: 12–24 hours .

Example : Coupling with Fmoc-protected amines to generate peptide bonds in solid-phase synthesis .

pH-Dependent Behavior

  • The compound remains stable under acidic conditions (pH 2–4) but undergoes decomposition at pH > 8 due to base-catalyzed hydrolysis of the benzyl ether .

Thermal Stability

  • Decomposes above 200°C, as observed in thermogravimetric analysis (TGA) .

Scientific Research Applications

сосредоточтесь на предоставлении информации о конкретных областях применения “(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride”.

While the search results do not offer comprehensive data tables and case studies focusing solely on the applications of "this compound," they do provide some information regarding its applications and properties.

Basic Information
"(2S,4R)-4-(benzyloxy)pyrrolidine-2-carboxylic acid" has the CAS number 40350-84-3 and the molecular formula C12H15NO3C_{12}H_{15}NO_3 . The molecular weight of this compound is 221.25200 .

Applications
1-Benzyl-4-(Benzyloxy)Pyrrolidine-2-Carboxylic Acid Hydrochloride is utilized in research for:

  • Pharmaceutical Development It is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs .
  • Neuroscience Research It is used to study neurotransmitter systems, offering potential treatments for neurological disorders .
  • Organic Synthesis It helps in creating complex molecules, assisting researchers in developing new materials and compounds .
  • Drug Formulation It is used in formulating drug delivery systems, improving the bioavailability of active pharmaceutical ingredients .
  • Analytical Chemistry It is employed in analytical methods to detect and quantify related substances, ensuring quality control in manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Structural Comparison with Related Isoquinoline Derivatives

The compound shares structural homology with several 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives documented in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural Features of Comparable Isoquinoline Derivatives
Compound ID Substituent at Position 1 Substituent at Position 2 Key Structural Differences vs. Target Compound Reference
6d Methyl Ethyl carboxylate Shorter chain (ethyl vs. pentanediyl); lacks dimethoxyphenylmethyl group
6e Methyl Methylsulfonyl Sulfonyl group enhances polarity; no ester linkage
6f Methyl N-Phenylcarboxamide Carboxamide replaces ester; shorter substituent
6g Phenyl Acetyl Aromatic phenyl at position 1; acetyl group at position 2
6h Phenyl Benzoyl Bulkier benzoyl group; lacks flexible pentanediyl linker
Target Compound (3,4-Dimethoxyphenyl)methyl Propionate (linked via pentanediyl) Unique pentanediyl spacer; dual dimethoxyphenyl groups

Key Observations :

  • Linker Flexibility : The pentanediyl chain in the target compound provides greater conformational flexibility compared to rigid or shorter substituents in analogs like 6d or 6h. This may enhance binding to sterically constrained targets.
  • Ester vs. Amide/Sulfonyl : The propionate ester in the target compound balances lipophilicity and hydrolytic stability, contrasting with polar sulfonyl (6e) or hydrogen-bonding carboxamide (6f) groups.

Comparative Analysis of Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Molecular Weight : The pentanediyl linker and dual dimethoxyphenyl groups likely increase molecular weight (>800 g/mol), reducing aqueous solubility compared to smaller analogs like 6d (MW ~300 g/mol).
  • Lipophilicity : The dimethoxyphenyl and propionate ester groups may confer moderate lipophilicity (logP ~3–4), intermediate between hydrophobic benzoyl derivatives (6h) and polar sulfonyl analogs (6e).
  • Metabolic Stability: Methoxy groups are prone to demethylation, but the 3,4-dimethoxy arrangement may slow oxidative metabolism compared to mono-methoxy derivatives.

Biological Activity

(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride, identified by CAS number 40350-84-3, is a compound with significant implications in medicinal chemistry and drug development. This article explores its biological activity, applications in research, and relevant case studies.

  • Molecular Formula : C12_{12}H16_{16}ClNO3_3
  • Molecular Weight : 257.71 g/mol
  • Solubility : Highly soluble in water (19.8 mg/ml) .
  • LogP : 1.347 .

Biological Activity

The compound exhibits various biological activities that make it a valuable asset in pharmaceutical research:

  • Peptide Synthesis :
    • It serves as a crucial building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides .
  • Drug Development :
    • The compound is instrumental in designing peptide-based therapeutics targeting specific biological pathways, particularly in oncology and neurology .
  • Neuroscience Research :
    • It is utilized in studies concerning neuropeptides, aiding in understanding the roles of peptides in neurological functions and disorders .
  • Bioconjugation Techniques :
    • The compound enhances drug efficacy by facilitating the attachment of biomolecules to drugs or imaging agents .

Study on Neuroprotective Effects

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the neuroprotective properties of related pyrrolidine derivatives, suggesting potential applications for this compound in treating neurodegenerative diseases .

Peptide-Based Therapeutics

Research indicated that this compound could be involved in the synthesis of peptides that inhibit β-lactamase enzymes, which are responsible for antibiotic resistance. This highlights its potential role in developing new antibiotics .

Pharmacokinetic Properties

The compound demonstrates favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightSolubilityLogPBiological Activity
This compound257.71 g/mol19.8 mg/ml1.347Peptide synthesis, neuroprotective effects
Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid221.25 g/molVery solubleNot specifiedDrug development, bioconjugation
(2S,4R)-4-benzylpyrrolidine-2-carboxylic acid hydrochloride276.28 g/molSolubleNot specifiedAntibiotic resistance studies

Q & A

Q. What synthetic strategies are recommended for preparing (2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride?

The synthesis of this compound typically involves stereoselective methods to establish the (2S,4R) configuration. A common approach includes:

  • Ring-closing metathesis or reductive amination to form the pyrrolidine backbone.
  • Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 4-position.
  • Protection/deprotection steps (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) to preserve stereochemistry during carboxylic acid activation .
  • Final hydrochloric acid treatment to isolate the hydrochloride salt.

Q. How can the stereochemical purity of this compound be validated experimentally?

  • Chiral HPLC : Compare retention times with known standards.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm diastereomeric ratios. For example, vicinal coupling in the pyrrolidine ring can distinguish (2S,4R) from other stereoisomers .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related compounds like (2S,4R)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride .

Q. What are the recommended solubility and storage conditions for this compound?

  • Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Pre-solubilization in DMSO is advised for biological assays.
  • Storage : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the benzyloxy group. Moisture-sensitive analogs require desiccants .

Advanced Research Questions

Q. How does the benzyloxy substituent influence the compound’s conformational stability in catalytic or receptor-binding applications?

The benzyloxy group introduces steric bulk and hydrophobic interactions, which can:

  • Modulate dihedral angles in the pyrrolidine ring, as observed in X-ray structures of related derivatives (e.g., (2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid) .
  • Enhance binding affinity in peptidomimetic systems by mimicking natural amino acid side chains (e.g., proline derivatives in enzyme inhibitors) .
  • Methodological Note : Use molecular dynamics simulations to compare energy barriers between conformers, validated by NOESY NMR .

Q. What experimental approaches resolve discrepancies in reported stability data under acidic/basic conditions?

  • pH-Dependent Stability Assays : Monitor degradation via HPLC at varying pH (1–13) over 24–72 hours. For example, hydrolysis of the benzyloxy group may occur under strong acidic conditions (pH < 2).
  • Contradiction Analysis : If conflicting data arise (e.g., stability at pH 5 vs. pH 7), validate using isotopically labeled analogs (e.g., 13C^{13}\text{C}-NMR) to track bond cleavage .

Q. How can the compound’s reactivity in coupling reactions (e.g., peptide synthesis) be optimized?

  • Activation Strategies : Use HOBt/DIC or T3P® as coupling reagents to minimize racemization.
  • Protection Schemes : Temporarily protect the carboxylic acid as a methyl ester (e.g., methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate analogs) to prevent side reactions during amide bond formation .
  • Kinetic Monitoring : Employ inline FTIR or LC-MS to track reaction progress and optimize stoichiometry .

Q. What analytical methods quantify trace impurities from synthesis or degradation?

  • LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry.
  • Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (e.g., H2_2O2_2) to characterize degradants.
  • Reference Standards : Compare with certified analogs (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) to assign impurity structures .

Methodological Notes

  • Stereochemical Assignments : Always correlate experimental data (NMR, X-ray) with computational models (DFT calculations) to resolve ambiguities .
  • Contradictory Data : Cross-validate stability and solubility results using orthogonal techniques (e.g., DSC for thermal stability, Karl Fischer titration for moisture content) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

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